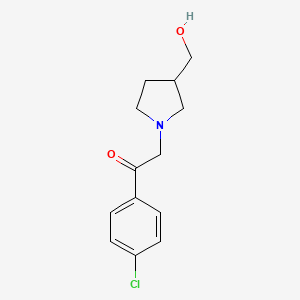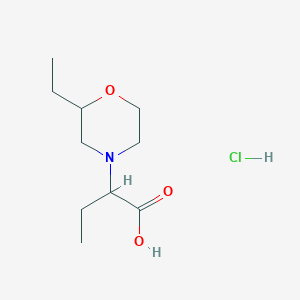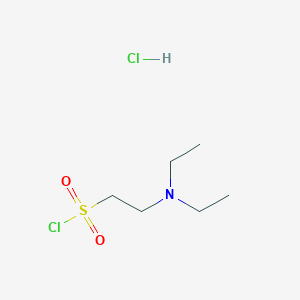
1,3-Diéthylpipéridin-4-ol
Vue d'ensemble
Description
1,3-Diethylpiperidin-4-ol, also known as 4-Piperidinol, 1,3-diethyl-, is a chemical compound with the molecular formula C9H19NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
Piperidine derivatives, including 1,3-Diethylpiperidin-4-ol, are synthesized through various intra- and intermolecular reactions . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis
The molecular structure of 1,3-Diethylpiperidin-4-ol consists of nine carbon atoms, nineteen hydrogen atoms, and one nitrogen atom . The molecular weight of this compound is 157.25 .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were synthesized for potential treatment of HIV .Physical and Chemical Properties Analysis
The boiling point of 1,3-Diethylpiperidin-4-ol is predicted to be 244.4±15.0 °C, and its density is predicted to be 0.926±0.06 g/cm3 . The pKa value is predicted to be 14.90±0.40 .Applications De Recherche Scientifique
Conception de médicaments
Les pipéridines sont parmi les fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle significatif dans l'industrie pharmaceutique . leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que d'alcaloïdes .
Synthèse de divers dérivés de pipéridine
La littérature scientifique sur les réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de pipéridine : pipéridines substituées, spiropipéridines, pipéridines condensées et pipéridinones .
Évaluation biologique pour le traitement du VIH
Une série de nouveaux dérivés de pipéridin-4-ol ont été conçus, synthétisés et évalués pour un traitement potentiel du VIH . Les activités antagonistes du CCR5 des composés ont également été évaluées .
Synthèse de pipéridines biologiquement actives
Le développement de méthodes rapides et économiques pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .
Applications antivirales
Les dérivés de pipéridine ont montré plusieurs caractéristiques pharmacophoriques importantes et sont utilisés dans différentes applications thérapeutiques, y compris comme antiviraux .
Industrie pharmaceutique
Les composés hétérocycliques jouent un rôle important dans l'industrie pharmaceutique, et l'un des plus courants dans leur structure est le cycle pipéridine .
Mécanisme D'action
Target of Action
1,3-Diethylpiperidin-4-ol primarily targets the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of 1,3-Diethylpiperidin-4-ol . The blockade of the CCR5 receptor by 1,3-Diethylpiperidin-4-ol prevents the entry of HIV-1 strains into cells .
Biochemical Pathways
It is known that the compound’s action on the ccr5 receptor plays a crucial role in the process of hiv-1 entry into cells . By blocking this receptor, 1,3-Diethylpiperidin-4-ol disrupts this process, thereby exerting its therapeutic effect .
Result of Action
The primary result of 1,3-Diethylpiperidin-4-ol’s action is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the process of viral entry, thereby potentially preventing the progression of HIV-1 infection .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1,3-Diethylpiperidin-4-ol, is an important task of modern organic chemistry .
Analyse Biochimique
Biochemical Properties
1,3-Diethylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction with cytochrome P450 suggests that 1,3-Diethylpiperidin-4-ol may influence the metabolism of other compounds by either inhibiting or enhancing the enzyme’s activity . Additionally, this compound has shown potential as a CCR5 antagonist, which is crucial in the treatment of HIV-1 infections .
Cellular Effects
1,3-Diethylpiperidin-4-ol affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, 1,3-Diethylpiperidin-4-ol can alter gene expression and cellular metabolism . For instance, its interaction with CCR5 receptors can inhibit the entry of HIV-1 into cells, thereby preventing infection .
Molecular Mechanism
The molecular mechanism of 1,3-Diethylpiperidin-4-ol involves its binding interactions with specific biomolecules. It binds to the CCR5 receptor, forming a strong salt-bridge interaction with the receptor’s basic nitrogen atom . This binding inhibits the receptor’s function, preventing HIV-1 from entering the host cells. Additionally, 1,3-Diethylpiperidin-4-ol may influence gene expression by modulating transcription factors involved in immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Diethylpiperidin-4-ol have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that 1,3-Diethylpiperidin-4-ol remains stable under controlled conditions, but its degradation products can influence cellular functions . Long-term exposure to the compound has been associated with sustained inhibition of CCR5 receptors, which is beneficial for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of 1,3-Diethylpiperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 receptors without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1,3-Diethylpiperidin-4-ol is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes oxidation, leading to the formation of metabolites that can either be excreted or further metabolized. The interaction with cytochrome P450 enzymes suggests that 1,3-Diethylpiperidin-4-ol may influence the metabolism of other drugs, potentially leading to drug-drug interactions .
Transport and Distribution
Within cells and tissues, 1,3-Diethylpiperidin-4-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the CCR5 receptors on immune cells . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .
Subcellular Localization
1,3-Diethylpiperidin-4-ol is primarily localized in the cell membrane, where it interacts with membrane-bound receptors such as CCR5 . This localization is crucial for its activity, as it allows the compound to effectively inhibit receptor function. Additionally, post-translational modifications may influence its targeting to specific cellular compartments, enhancing its therapeutic potential .
Propriétés
IUPAC Name |
1,3-diethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-8-7-10(4-2)6-5-9(8)11/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBZXXVYEGQYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1475231.png)
![6-[(4-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1475232.png)






